molecular formula C9H14N2O B1624749 3-(2-Oxoazepan-1-yl)propanenitrile CAS No. 7336-15-4

3-(2-Oxoazepan-1-yl)propanenitrile

Cat. No. B1624749
CAS RN: 7336-15-4
M. Wt: 166.22 g/mol
InChI Key: BATPRUOCWWXKAF-UHFFFAOYSA-N
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Description

“3-(2-Oxoazepan-1-yl)propanenitrile” is a heterocyclic compound with a molecular formula of C9H14N2O . It is also known as OPAN. The CAS Number for this compound is 7336-15-4 .


Molecular Structure Analysis

The molecular weight of “3-(2-Oxoazepan-1-yl)propanenitrile” is 166.22 . The compound contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 eight-membered ring, 1 tertiary amide (aliphatic), and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

“3-(2-Oxoazepan-1-yl)propanenitrile” is a colorless to pale-yellow to yellow-brown sticky oil to semi-solid substance . It is stored in a dry room at room temperature . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 356.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Safety and Hazards

The compound is labeled with the signal word “Warning” and the GHS07 pictogram . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-(2-Oxoazepan-1-yl)propanenitrile are currently unknown

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.75 , which may influence its bioavailability and distribution within the body.

Action Environment

The action, efficacy, and stability of 3-(2-Oxoazepan-1-yl)propanenitrile may be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules or compounds, and the specific conditions within the cell or tissue where the compound is active.

properties

IUPAC Name

3-(2-oxoazepan-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-6-4-8-11-7-3-1-2-5-9(11)12/h1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPRUOCWWXKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445630
Record name 1H-Azepine-1-propanenitrile, hexahydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxoazepan-1-yl)propanenitrile

CAS RN

7336-15-4
Record name N-(2-Cyanoethyl)-ε-caprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7336-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine-1-propanenitrile, hexahydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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